molecular formula C6H2Cl2N2O5 B1296313 3,4-Dichloro-2,6-dinitrophenol CAS No. 1664-10-4

3,4-Dichloro-2,6-dinitrophenol

Cat. No. B1296313
CAS RN: 1664-10-4
M. Wt: 252.99 g/mol
InChI Key: CTCOFMWFBMXCCZ-UHFFFAOYSA-N
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Description

3,4-Dichloro-2,6-dinitrophenol is an organic compound with the molecular formula C6H2Cl2N2O5 . It has a molecular weight of 252.99 g/mol . The compound is composed of two chloro and two nitro groups .


Synthesis Analysis

The synthesis of a high energetic compound 4-diazo-2,6-dinitrophenol was achieved by employing a one-pot facile method from 4-chloro-3,5-dinitroaniline . Another process for the preparation of chloronitroanilines or chloronitrophenols involves chlorinating nitroanilines or nitrophenols in hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2,6-dinitrophenol was characterized by Fourier transform infrared spectroscopy (FT-IR), elemental analysis (EA), and nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR, and 15N NMR) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-2,6-dinitrophenol include a molecular weight of 252.99 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 0 .

Scientific Research Applications

Microbial Degradation of Toxic Compounds

3,4-Dichloro-2,6-dinitrophenol: is a nitroaromatic compound, which has been identified as a priority chemical by the Environmental Protection Agency (EPA) due to its toxicity. Research has shown that certain microorganisms can degrade nitroaromatic compounds, including 3,4-Dichloro-2,6-dinitrophenol , thereby detoxifying them . This application is crucial for environmental bioremediation efforts, where these microbes can be used to clean up contaminated soil and water.

Development of Herbicides

The compound’s structure and properties have been studied for the development of herbicides. Its ability to inhibit photosynthesis and interfere with energy transfer in plants makes it a candidate for controlling weed growth in agriculture .

Analytical Chemistry

In analytical chemistry, 3,4-Dichloro-2,6-dinitrophenol can be used as a standard or reagent due to its well-defined characteristics. It is particularly useful in chromatography and mass spectrometry for identifying and quantifying other substances .

Biopharma Production

The compound’s unique properties make it a valuable building block in biopharmaceutical production. It can be used in the synthesis of more complex molecules that are relevant in drug development and other biotechnological applications .

Organic Synthesis

As a chemical building block, 3,4-Dichloro-2,6-dinitrophenol is used in organic synthesis to create a variety of compounds. Its molecular structure allows for the introduction of additional functional groups, leading to the creation of diverse organic molecules .

Research and Development

The compound is also used in scientific research and development due to its unique molecular structure. It offers a world of possibilities for researchers and innovators looking to explore new frontiers in chemistry and materials science .

properties

IUPAC Name

3,4-dichloro-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)6(11)5(4(2)8)10(14)15/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCOFMWFBMXCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937192
Record name 3,4-Dichloro-2,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2,6-dinitrophenol

CAS RN

1664-10-4
Record name NSC141408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichloro-2,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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